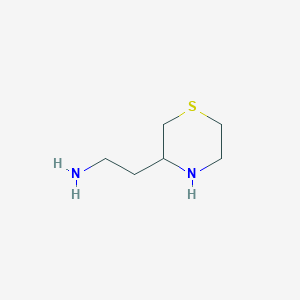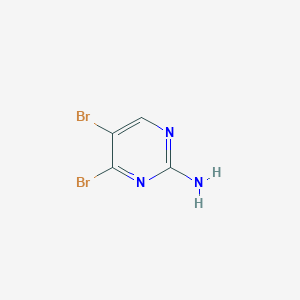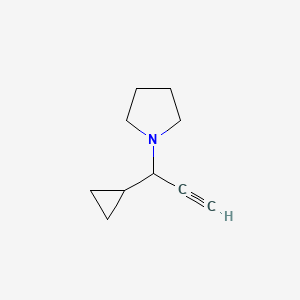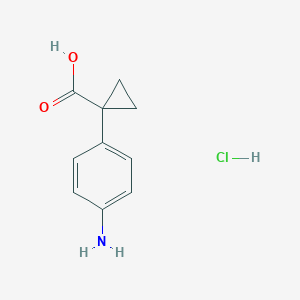
2-(Thiomorpholin-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiomorpholin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C6H14N2S It is a derivative of thiomorpholine, a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholin-3-yl)ethan-1-amine typically involves the reaction of thiomorpholine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiomorpholin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiomorpholine or ethan-1-amine derivatives.
Applications De Recherche Scientifique
2-(Thiomorpholin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Thiomorpholin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-(Thiomorpholin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
Thiomorpholine: The parent compound, which lacks the ethan-1-amine group.
2-(Thiomorpholin-4-yl)ethan-1-amine: A structural isomer with the amine group attached to a different position on the thiomorpholine ring.
2-(Thiomorpholin-3-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
933736-12-0 |
|---|---|
Formule moléculaire |
C6H14N2S |
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
2-thiomorpholin-3-ylethanamine |
InChI |
InChI=1S/C6H14N2S/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2 |
Clé InChI |
IHDAHNWLMHQQBP-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)








![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)


